3-(3,5-Dichlorophenylcarbamoyl)-2-fluorobenzoic acid
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Overview
Description
3-(3,5-Dichlorophenylcarbamoyl)-2-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a dichlorophenylcarbamoyl group and a fluorine atom attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichlorophenylcarbamoyl)-2-fluorobenzoic acid typically involves the reaction of 3,5-dichloroaniline with 2-fluorobenzoic acid under specific conditions. One common method is the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the aniline and the benzoic acid. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dichlorophenylcarbamoyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atom or the dichlorophenylcarbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
3-(3,5-Dichlorophenylcarbamoyl)-2-fluorobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,5-Dichlorophenylcarbamoyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets. The dichlorophenylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and stability. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Dichlorophenylcarbamoyl)benzoic acid: Lacks the fluorine atom, which may affect its binding affinity and biological activity.
2-Fluoro-3-(phenylcarbamoyl)benzoic acid: Lacks the dichlorophenyl group, which may reduce its hydrophobic interactions with proteins.
Uniqueness
3-(3,5-Dichlorophenylcarbamoyl)-2-fluorobenzoic acid is unique due to the presence of both the dichlorophenylcarbamoyl group and the fluorine atom. This combination enhances its binding affinity, stability, and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
3-[(3,5-dichlorophenyl)carbamoyl]-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2FNO3/c15-7-4-8(16)6-9(5-7)18-13(19)10-2-1-3-11(12(10)17)14(20)21/h1-6H,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLDOHNOPDYREH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)F)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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